molecular formula C26H27N6O4PS2 B14742123 1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid CAS No. 5374-53-8

1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid

Cat. No.: B14742123
CAS No.: 5374-53-8
M. Wt: 582.6 g/mol
InChI Key: NONBPUIDQOGQKV-UHFFFAOYSA-N
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Description

1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid is a complex organic compound that features imidazole rings, phenyl groups, and thioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline with terephthaloyl chloride under controlled conditions to form the desired thioamide linkage. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism by which 1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide is unique due to its combination of imidazole rings and thioamide functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

5374-53-8

Molecular Formula

C26H27N6O4PS2

Molecular Weight

582.6 g/mol

IUPAC Name

1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid

InChI

InChI=1S/C26H24N6S2.H3O4P/c33-25(31-21-9-5-17(6-10-21)23-27-13-14-28-23)19-1-2-20(4-3-19)26(34)32-22-11-7-18(8-12-22)24-29-15-16-30-24;1-5(2,3)4/h1-12H,13-16H2,(H,27,28)(H,29,30)(H,31,33)(H,32,34);(H3,1,2,3,4)

InChI Key

NONBPUIDQOGQKV-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=S)C3=CC=C(C=C3)C(=S)NC4=CC=C(C=C4)C5=NCCN5.OP(=O)(O)O

Origin of Product

United States

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